molecular formula C4H9IN4 B14683333 1,4,5-Trimethyltetrazolium iodide CAS No. 36739-73-8

1,4,5-Trimethyltetrazolium iodide

Cat. No.: B14683333
CAS No.: 36739-73-8
M. Wt: 240.05 g/mol
InChI Key: OQRZBHQKFUCKEL-UHFFFAOYSA-M
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Description

1,4,5-Trimethyltetrazolium iodide ( 36739-73-8) is an organic iodide salt with the molecular formula C4H9IN4 and a molecular weight of 240.05 g/mol . It is a derivative of the tetrazolium cation family, a class of compounds historically accessed through cycloaddition reactions of azides with nitrilium salts . As a research-use only (RUO) chemical, it is intended solely for laboratory investigation and must not be used for diagnostic, therapeutic, or any personal purposes. The specific physicochemical properties, detailed handling and storage conditions, and its precise applications in modern scientific research are areas for further investigation. Researchers are encouraged to consult the available safety data sheets and conduct appropriate risk assessments prior to use.

Properties

CAS No.

36739-73-8

Molecular Formula

C4H9IN4

Molecular Weight

240.05 g/mol

IUPAC Name

1,4,5-trimethyltetrazol-1-ium;iodide

InChI

InChI=1S/C4H9N4.HI/c1-4-7(2)5-6-8(4)3;/h1-3H3;1H/q+1;/p-1

InChI Key

OQRZBHQKFUCKEL-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](N=NN1C)C.[I-]

Origin of Product

United States

Synthesis and Derivatization Methodologies for 1,4,5 Trimethyltetrazolium Iodide

Primary Synthesis Routes for 1,4,5-Trimethyltetrazolium Iodide

The principal methods for synthesizing this compound revolve around the quaternization of pre-existing tetrazole structures. This approach is a common and direct strategy for the preparation of various tetrazolium salts. nih.gov

Quaternization Reactions of Tetrazole Precursors

Quaternization involves the alkylation of a tetrazole, which introduces a fourth substituent onto a nitrogen atom of the heterocyclic ring, resulting in a positively charged tetrazolium cation. This method's success is often dependent on the regioselectivity of the alkylation, which can sometimes lead to a mixture of isomers. nih.gov

A primary and straightforward route to this compound is the reaction of 1,5-dimethyltetrazole (B1620458) with methyl iodide. In this SN2 reaction, the lone pair of electrons on one of the nitrogen atoms of the tetrazole ring attacks the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the generation of the tri-substituted tetrazolium cation with an iodide counter-anion.

The reaction conditions for such alkylations typically involve the use of a suitable solvent, such as acetonitrile, and may be conducted at elevated temperatures to facilitate the reaction. rsc.org The choice of the alkylating agent, in this case, methyl iodide, is crucial as it provides the third methyl group required for the target compound.

Table 1: General Conditions for Quaternization of N-heterocycles with Methyl Iodide

ParameterConditionSource
Substrate N,N-dimethylaniline derivative rsc.org
Reagent Methyl iodide rsc.org
Solvent Acetonitrile rsc.org
Stoichiometry Excess methyl iodide rsc.org

This table provides a general overview of conditions that can be adapted for the synthesis of this compound.

Isolation and Purification Techniques for this compound

The isolation and purification of the final product are critical steps to ensure the high purity of the tetrazolium salt. Following the reaction, the crude product may be isolated by filtration if it precipitates from the reaction mixture. Subsequent purification can be achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent is determined by the solubility characteristics of the tetrazolium salt and any impurities. Common solvents for recrystallization of organic salts include alcohols, acetonitrile, or mixtures with ethers to induce precipitation.

In some cases, where the product is soluble in the reaction medium, the solvent is removed under reduced pressure, and the resulting residue is then purified. Techniques such as washing the crude product with a solvent in which the impurities are soluble but the product is not, can also be employed. For instance, after synthesis, the reaction mixture can be cooled, and the product collected by vacuum filtration, washed, and then dried. nih.gov

Advanced Synthetic Approaches to this compound Analogues

Beyond the primary synthesis routes, more advanced methodologies can be employed to generate analogues of this compound, often providing access to a wider range of substituted tetrazolium salts with high regioselectivity.

Synthesis via Nitrilium Salts and Azides

A powerful and regioselective method for the synthesis of 1,4,5-trisubstituted tetrazolium salts involves the [3+2] cycloaddition of nitrilium ions with azides. nih.govvu.nlvu.nl This approach offers a high degree of control over the substitution pattern of the resulting tetrazolium ring.

The process involves the generation of a nitrilium ion, which is a highly reactive intermediate. This can be achieved in situ from secondary amides by activation with reagents like triflic anhydride. nih.gov The nitrilium ion then undergoes a formal [3+2] cycloaddition with an azide (B81097). The nucleophilic attack of the azide on the nitrilium ion leads to an intermediate that subsequently cyclizes to form the 1,4,5-tetrazolium salt. vu.nl

For the synthesis of this compound analogues, one could envision reacting a suitable nitrilium salt with methyl azide. The versatility of this method allows for a broad range of functional groups to be tolerated in both the nitrilium ion precursor and the azide, enabling the synthesis of a diverse library of tetrazolium salts. nih.gov

Table 2: Key Features of Tetrazolium Salt Synthesis via Nitrilium Ions and Azides

FeatureDescriptionSource
Reaction Type [3+2] Cycloaddition nih.gov
Intermediates Nitrilium ions nih.govvu.nlvu.nl
Reactants Secondary amides (as nitrilium ion precursors), Azides nih.gov
Key Advantage High regioselectivity, Broad functional group tolerance nih.gov

This methodology represents a significant advancement in the synthesis of tetrazolium salts, overcoming some of the regioselectivity challenges associated with traditional alkylation methods. nih.gov

Metathesis Reactions for Derivatized Energetic Salts

A key application of this compound in the field of energetic materials is its use as a precursor in metathesis reactions to generate novel energetic salts. researchgate.net In these reactions, the iodide anion of the starting salt is exchanged for an energetic anion, such as nitrotetrazolate, perchlorate, or picrate (B76445). This ion exchange is typically driven by the precipitation of an insoluble salt, such as silver iodide, from the reaction mixture. researchgate.netmdpi.com

A common approach involves dissolving the this compound in a suitable solvent, often water or a lower alcohol, and then adding a solution of a silver salt containing the desired energetic anion (e.g., silver 5-nitrotetrazolate). researchgate.net The silver iodide precipitates out of the solution, leaving the 1,4,5-trimethyltetrazolium cation and the energetic anion in the solution. Subsequent evaporation of the solvent yields the derivatized energetic salt.

The choice of the energetic anion allows for the tuning of the properties of the resulting salt, such as its thermal stability, density, and detonation performance. mdpi.commdpi.com For instance, the incorporation of anions like 5-nitrotetrazolate can significantly enhance the energetic output of the final compound. researchgate.net

Table 1: Examples of Energetic Anions Used in Metathesis Reactions with Tetrazolium Salts

Energetic Anion Precursor Salt (Example) Resulting Energetic Salt (Example)
5-Nitrotetrazolate Silver 5-nitrotetrazolate 1,4-Dimethyl-5-aminotetrazolium 5-nitrotetrazolate researchgate.net
Perchlorate Silver perchlorate 3,4,5-Triamino-1,2,4-triazolium perchlorate
Picrate Silver picrate 3,5-Diamino-4H-pyrazol-4-one picrate mdpi.com
Azide Silver azide 3,4,5-Triamino-1,2,4-triazolium azide researchgate.net

Considerations in Synthetic Yield and Purity for Research Applications

For research applications, particularly in the development of energetic materials, achieving high synthetic yield and purity of this compound and its derivatives is crucial. The purity of the initial iodide salt directly impacts the efficiency and outcome of subsequent metathesis reactions. Impurities can lead to the formation of undesired byproducts and complicate the isolation and characterization of the final energetic salt.

The synthesis of related quaternary ammonium (B1175870) iodides, such as N,N,N-trimethylanilinium iodides, has been reported with yields ranging from 50% to over 90%, depending on the specific starting material and reaction conditions. rsc.org For the alkylation of 1,5-dimethyltetrazole with methyl iodide, optimizing reaction parameters such as temperature, reaction time, and solvent can significantly influence the yield. For instance, in the synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide, refluxing in methanol (B129727) overnight resulted in a 92% yield. rsc.org

The purity of the synthesized this compound can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and elemental analysis. researchgate.netmdpi.com Recrystallization from a suitable solvent is a common method for purifying the final product.

In the subsequent metathesis reactions, the yield of the derivatized energetic salt is often high, as the formation of the insoluble silver iodide drives the reaction to completion. researchgate.net However, careful control of stoichiometry and reaction conditions is necessary to ensure complete conversion and to minimize the presence of unreacted starting materials or byproducts in the final energetic material. The purity of the final energetic salt is paramount, as even small amounts of impurities can affect its energetic properties and sensitivity.

Chemical Reactivity and Transformation Mechanisms of 1,4,5 Trimethyltetrazolium Iodide

Electron Transfer and Redox Behavior of the Tetrazolium/Formazan (B1609692) Couple

The tetrazolium/formazan couple represents a classic redox system in which the tetrazolium salt acts as an oxidant or proton acceptor. dergipark.org.tr This reversible redox behavior is fundamental to many of its applications.

The reduction of tetrazolium salts, such as 1,4,5-trimethyltetrazolium iodide, results in the formation of intensely colored formazans. psu.eduwikipedia.org This transformation involves the uptake of electrons and is a hallmark of metabolically active cells, which is why it is widely used in cell viability assays. conicet.gov.arnih.govresearchgate.net The core of this process is the reduction of the cationic tetrazolium ring to a neutral formazan molecule. conicet.gov.ar

The reduction can be initiated by various reducing agents, including enzymes like dehydrogenases and reductases, as well as chemical reductants like NADH and NADPH. wikipedia.orgconicet.gov.ar In biological systems, the reduction is often linked to mitochondrial activity and the electron transport chain. conicet.gov.arnih.gov Specifically, the coenzyme NAD(P)H and glycolytic enzymes are major contributors to this reduction. conicet.gov.ar The resulting formazan is often a water-insoluble, colored precipitate, allowing for easy quantification. wikipedia.orgnih.govmdpi.com The color of the formazan can range from dark blue to deep red or orange, depending on the specific substituents on the tetrazolium salt. wikipedia.org

The formation of formazan from a tetrazolium salt is the reverse of the oxidation process that forms the tetrazolium salt in the first place. dergipark.org.tr The electrochemical reduction of a tetrazolium salt to a formazan proceeds through a different mechanistic pathway than the oxidation of the formazan. rsc.org The reduction is described as an e-P-c-e mechanism, involving an electron transfer, followed by a protonation step, a chemical reaction (ring opening), and a final electron transfer. rsc.org

Computational studies have shown that the frontier molecular orbital (FMO) energy gap is significantly higher for tetrazolium molecules compared to their corresponding formazans. scispace.com This larger energy gap in tetrazolium salts is related to their absorbance in the UV region of the spectrum, while the smaller gap in formazans corresponds to their characteristic absorbance in the visible region, which accounts for their intense color. scispace.com

Thermal Decomposition Pathways and Products

When subjected to high temperatures, this compound undergoes decomposition, yielding a mixture of products.

The thermal decomposition of this compound at 270°C results in the formation of 1,5-dimethyltetrazole (B1620458) and 2,5-dimethyltetrazole. oup.com The major product is 1,5-dimethyltetrazole, obtained in a 74% yield, while 2,5-dimethyltetrazole is formed in a 21% yield. oup.com This indicates a preferential reaction pathway during the decomposition process.

Thermal Decomposition Products of this compound at 270°C
ProductYield (%)
1,5-Dimethyltetrazole74
2,5-Dimethyltetrazole21

The formation of 2,5-dimethyltetrazole from the 1,4,5-trimethyl salt is explained by an intermolecular methylation mechanism. oup.com It is proposed that the 1,4,5-trimethyltetrazolium salt methylates the initially formed 1,5-dimethyltetrazole. oup.com This methylation event leads to the in-situ formation of the 1,3,5-trimethyl salt, which then decomposes to yield 2,5-dimethyltetrazole. oup.com This suggests a complex reaction cascade involving both decomposition and intermolecular group transfer.

Nucleophilic Substitution and Other Derivatization Reactions

The tetrazine ring, a core component of the tetrazolium structure, is known to be highly electrophilic and can undergo reactions with nucleophiles. researchgate.net This reactivity allows for the modification and derivatization of the tetrazolium salt.

Reactions of tetrazines with S-nucleophiles have been studied, demonstrating the potential for substitution reactions. researchgate.net Furthermore, hypervalent iodine reagents have been utilized in the arylation of heteroatom nucleophiles, a strategy that can be conceptually related to the derivatization of the tetrazolium core. chemrxiv.org While specific studies on the nucleophilic substitution of this compound are not detailed in the provided context, the general reactivity of related heterocyclic systems suggests that it would be susceptible to attack by various nucleophiles, leading to the substitution of the methyl groups or other parts of the molecule. This opens up possibilities for creating a diverse range of derivatives with tailored properties.

Dealkylation Processes

While specific studies on the dealkylation of this compound are not extensively documented, the dealkylation of tetrazolium salts is a known process, often occurring under nucleophilic or basic conditions. The stability of the tetrazolium ring can be compromised by strong nucleophiles, which may lead to ring-opening or dealkylation. The process typically involves the attack of a nucleophile on one of the N-methyl groups, leading to the displacement of the neutral tetrazole. The relative ease of dealkylation would depend on the nature of the nucleophile and the reaction conditions.

Reactions with Diverse Nucleophiles and Their Outcomes

The positively charged tetrazolium ring in this compound renders it susceptible to attack by a variety of nucleophiles. A primary reaction pathway for many tetrazolium salts is reduction to form formazans. dergipark.org.trnih.gov This is a characteristic reaction widely used in biochemical assays to indicate metabolic activity in cells. nih.govconicet.gov.ar Reducing agents, including biological reductants like NADH and thiols, can reduce the tetrazolium salt to a brightly colored formazan. conicet.gov.arresearchgate.netresearchgate.net

The reaction with stronger, non-reducing nucleophiles can lead to different outcomes. Mesoionic tetrazolium-5-aminides, which are related to tetrazolium salts, exhibit high reactivity of the exocyclic nitrogen atom towards nucleophilic substitution reactions. nih.gov This suggests that the carbon and nitrogen atoms of the tetrazolium ring in this compound are potential sites for nucleophilic attack, which could lead to substitution products or ring-opening, depending on the nucleophile's strength and the reaction conditions. The high electrophilicity of the tetrazine ring, a related heterocyclic system, is known to lead to reactions with S-nucleophiles.

Metalation and Condensation Reactions

The tetrazole moiety is recognized for its ability to act as a metal chelator, similar to a carboxylate group. acs.org This property is evident in the interaction of tetrazole-containing inhibitors with metal ions in the active sites of enzymes. acs.org While direct metalation of the methyl groups of this compound would require a strong base, the tetrazole ring itself can coordinate with metal centers.

Condensation reactions involving tetrazolium salts are also known. For instance, the standard method for synthesizing triaryl formazans involves the condensation of aldehydes with phenylhydrazine, followed by a coupling reaction of the resulting hydrazones with diazonium salts. dergipark.org.tr Although this is a synthesis of formazans, which are reduction products of tetrazolium salts, it highlights the role of condensation reactions in the broader chemistry of this class of compounds. The synthesis of tetrazolium salts themselves can be achieved through a [3+2] cycloaddition between azides and nitrilium ions, which are generated from secondary amides. nih.gov

Isomerization and Proton Exchange Dynamics

Regioselectivity in N-Alkylation and Acylation of Related Heterocycles

The synthesis of substituted tetrazoles, the precursors to tetrazolium salts like this compound, is often plagued by issues of regioselectivity during N-alkylation. nih.gov When alkylating a 5-substituted-1H-tetrazole, the alkyl group can attach to either the N-1 or N-2 position of the tetrazole ring, leading to two different regioisomers.

Several factors influence this regioselectivity, including the nature of the alkylating agent, the solvent, temperature, and the presence of a base. nih.gov Higher temperatures tend to favor N-1 substitution. nih.gov The synthesis of 1,4,5-substituted tetrazolium salts can be achieved with high regioselectivity through a formal [3+2] cycloaddition of azides with nitrilium ions generated in situ from secondary amides under mild conditions. nih.gov This method avoids the regioselectivity problems associated with the alkylation of pre-formed tetrazoles. nih.gov

Interactive Table: Factors Influencing Regioselectivity in Tetrazole N-Alkylation

FactorInfluence on Regioselectivity
Temperature Higher temperatures generally favor the formation of the N-1 alkylated product. nih.gov
Solvent Solvation affects the nature of the reacting tetrazolide species (anion vs. ion pairs), influencing the N-1/N-2 ratio. nih.gov
Reactant State Reactions under low solubility or solid-state mechanochemical conditions can favor N-2 alkylation. nih.gov
Reaction Mechanism The mechanism (e.g., SN1 vs. SN2 type) of the alkylating agent plays a role in determining the final product ratio.

Hydrogen-Deuterium Exchange Studies in Methyltetrazolium Iodides

Hydrogen-deuterium (H/D) exchange studies are a powerful tool for investigating the lability of protons and the structural dynamics of molecules. nih.gov In the context of methyltetrazolium iodides, the protons on the methyl groups attached to the tetrazolium ring can undergo H/D exchange, particularly the C5-methyl protons, due to the electronic influence of the positively charged ring.

The rate of H/D exchange is influenced by pH, with base-catalyzed exchange being a common mechanism for C-H bonds adjacent to activating groups. nih.gov For C-H bonds, this exchange is generally much slower than for O-H or N-H protons. nih.gov Studies on related azolium salts, such as imidazolium (B1220033) salts, have shown that C-H protons can be deuterated under specific catalytic conditions, for example, using a Raney nickel catalyst. nih.gov The acidity of the C-H protons in this compound, particularly at the C5-methyl position, would be enhanced by the electron-withdrawing nature of the tetrazolium ring, making them more susceptible to base-catalyzed H/D exchange compared to simple alkanes.

Steric and Electronic Influences on Proton Exchange Reactivity

The reactivity of protons in exchange reactions is governed by both steric and electronic factors.

Electronic Effects: The electron-withdrawing character of the positively charged tetrazolium ring significantly increases the acidity (and thus the exchange reactivity) of the protons on the attached methyl groups, especially the C5-methyl group. This is because the resulting carbanion intermediate is stabilized by the adjacent positive charge.

Steric Effects: The steric environment around the methyl protons can influence their accessibility to the base or catalyst required for the exchange reaction. While the methyl groups themselves are relatively small, their proximity to each other on the tetrazolium ring in this compound could create some steric hindrance compared to a singly substituted tetrazolium salt. In general, increased steric bulk around a reactive site tends to decrease the reaction rate.

Structural Analysis and Spectroscopic Characterization for Research Purity and Identity

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of novel and known chemical entities. For a molecule like 1,4,5-Trimethyltetrazolium iodide, with several possible isomers, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming its specific structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the context of trimethyltetrazolium iodides, ¹H and ¹³C NMR are crucial for differentiating between the possible isomers.

For this compound, the following spectral characteristics would be anticipated:

¹H NMR: Three distinct signals corresponding to the three non-equivalent methyl groups would be observed.

The C5-methyl group, being attached to a carbon atom of the ring, would also present as a singlet but at a different chemical shift compared to the N-methyl groups. The integration of these signals would show a 3:3:3 ratio, confirming the presence of three methyl groups.

¹³C NMR: The ¹³C NMR spectrum would be expected to show signals for each unique carbon atom. This includes the three methyl carbons and the C5 carbon of the tetrazolium ring. The chemical shift of the C5 carbon is particularly diagnostic, as it is significantly influenced by the surrounding nitrogen atoms and the attached methyl group.

The precise chemical shifts are key to distinguishing this compound from other isomers, such as 1,3,5-trimethyltetrazolium iodide. The electronic environment of each methyl group is unique to its specific location on the tetrazolium ring, leading to a unique spectral fingerprint for each isomer.

Table 1: Predicted ¹H NMR Data for Trimethyltetrazolium Iodide Isomers

Isomer Methyl Group Positions Expected ¹H NMR Signals
This compound N1, N4, C5 Three distinct singlets

| 1,3,5-Trimethyltetrazolium iodide | N1, N3, C5 | Three distinct singlets with different chemical shifts |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. fiveable.meutdallas.edu For this compound, the IR spectrum would be characterized by several key absorption bands. While ethers are often "silent" in prominent parts of an IR spectrum, the presence of an oxygen atom in the molecular formula, without corresponding OH or C=O peaks, can suggest an ether. masterorganicchemistry.com

Key expected vibrational modes include:

C-H Stretching: Vibrations from the methyl groups would appear in the 3000–2850 cm⁻¹ region. libretexts.org

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds within the tetrazole ring.

N=N Stretching: The stretching of the nitrogen-nitrogen double bonds within the ring structure.

Ring Vibrations: The entire tetrazolium ring will have characteristic "breathing" and deformation modes, which can be sensitive to the substitution pattern.

Table 2: Characteristic IR Absorption Ranges for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C-H (from CH₃) Stretching 3000 - 2850
C-H (from CH₃) Bending 1470 - 1350
C=N, N=N (Ring) Stretching ~1600 - 1400

X-ray Crystallography for Cationic Structure Determination in Derivatives

While spectroscopic methods are excellent for confirming connectivity, single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. For ionic compounds like this compound, this technique can precisely determine the geometry of the tetrazolium cation and its spatial relationship with the iodide anion in the crystal lattice. nii.ac.jp

Studies on related tetrazolium derivatives have shown that X-ray crystallography can elucidate:

Bond Lengths and Angles: Precise measurements of all bonds within the tetrazolium ring and the attached methyl groups. This data is crucial for understanding the electronic distribution and strain within the heterocyclic system.

Planarity of the Ring: X-ray analysis confirms the planarity or near-planarity of the tetrazolium ring, a key feature of aromatic heterocyclic systems.

Intermolecular Interactions: It reveals how the cations and anions pack in the solid state, identifying any significant non-covalent interactions like ion pairing or hydrogen bonding (if applicable in derivatives).

This technique is particularly valuable for confirming the substitution pattern in new or complex tetrazolium salts, leaving no ambiguity about the isomeric form. nii.ac.jp

Theoretical and Computational Approaches to Electronic Structure

In conjunction with experimental techniques, theoretical and computational chemistry offers profound insights into the electronic properties and stability of molecules like this compound.

Quantum-mechanical calculations, such as those employing semi-empirical or ab initio methods, are used to model the electronic structure of the tetrazolium cation. dtic.milresearchgate.net These studies can predict various properties, including:

Charge Distribution: Mapping the partial charges on each atom of the cation, which can help in understanding its reactivity and interaction with other molecules.

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic transitions and reactivity.

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR), which can then be compared with experimental data to aid in spectral assignment and confirm the structure.

For the 1,4,5-trimethyltetrazolium cation, these studies would help in rationalizing the observed chemical shifts in NMR and the vibrational modes in IR spectroscopy.

A significant application of computational chemistry is to determine the relative stabilities of different isomers. By calculating the ground-state energies of this compound and its other possible isomers (e.g., 1,3,5-trimethyltetrazolium iodide), it is possible to construct an energy landscape. dtic.mil

These calculations can reveal:

Isomeric Stability: Which isomer is the most thermodynamically stable. This information is valuable for designing synthetic routes that favor the formation of the desired product.

Rotational Barriers: The energy required to rotate the methyl groups, providing insight into the molecule's conformational dynamics.

Reaction Pathways: Modeling potential reaction or decomposition pathways by calculating the energies of transition states.

Molecular orbital calculations are thus a predictive tool that complements experimental findings, providing a deeper understanding of the intrinsic properties of the 1,4,5-Trimethyltetrazolium cation. dtic.mil

Scientific Data on Charge Delocalization and Resonance in this compound Remains Elusive

Tetrazolium salts, in general, are characterized by a positively charged five-membered ring containing four nitrogen atoms. This positive charge is delocalized across the heterocyclic ring system, a phenomenon that can be described by multiple resonance structures. The extent of this delocalization and the contribution of various resonance forms are influenced by the nature and position of the substituents on the ring.

In the case of this compound, the presence of three methyl groups at the 1, 4, and 5 positions would undoubtedly influence the electronic distribution within the tetrazolium ring. However, without specific computational studies or advanced spectroscopic data (such as high-resolution X-ray crystallography or detailed NMR analysis) for this particular compound, any depiction of its resonance structures or a quantitative analysis of charge distribution would be purely speculative.

Research into related compounds, such as other substituted tetrazolium salts, provides a general framework for understanding their electronic properties. For instance, studies on the synthesis and characterization of various tetrazolium and triazolium iodides often include spectroscopic data. However, this information is typically used for structural confirmation rather than a detailed investigation of charge delocalization.

Therefore, the generation of a scientifically accurate and detailed section on the "Analysis of Charge Delocalization and Resonance Structures" for this compound, complete with data tables and specific research findings, is not possible at this time due to the absence of dedicated research on this specific molecule. Further investigation through computational chemistry methods or detailed spectroscopic and crystallographic studies would be required to elucidate the specific electronic characteristics of this compound.

Applications of 1,4,5 Trimethyltetrazolium Iodide in Biochemical and Biological Research Methodologies

Utilization as a Redox Indicator in Cellular Systems

The primary application of 1,4,5-Trimethyltetrazolium iodide in a biological context is as a redox indicator. This function is predicated on its ability to accept electrons, a process that results in a distinct and measurable color change.

Role in Assessing Metabolic Activity

The metabolic state of a cell is intrinsically linked to its redox potential. Actively metabolizing cells maintain a reduced intracellular environment, rich in electron donors such as NADH and NADPH. vwr.commedchemexpress.com Tetrazolium salts like this compound can serve as artificial electron acceptors, being reduced by these cellular components. vwr.commedchemexpress.com This reduction process is often used as a proxy for cellular viability and metabolic rate; a greater degree of tetrazolium reduction is generally interpreted as indicative of higher metabolic activity. sigmaaldrich.comstrem.com

Quantification of Cellular Reduction and Formazan (B1609692) Product Formation

The reduction of a tetrazolium salt results in the formation of a colored, water-insoluble compound known as a formazan. sigmaaldrich.comnih.govcapes.gov.br In the case of this compound, this reduction yields a corresponding trimethyltetrazolium formazan. The intensity of the color produced is directly proportional to the amount of formazan generated, which in turn reflects the extent of cellular reduction. capes.gov.br This colorimetric change allows for the quantification of metabolic activity using spectrophotometry. capes.gov.br To achieve this, the insoluble formazan crystals typically need to be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, before absorbance can be accurately measured. capes.gov.br

Table 1: General Process of Tetrazolium-Based Metabolic Assays

StepDescriptionKey Principle
1. IncubationLive cells are incubated with the tetrazolium salt solution.Uptake of the tetrazolium salt by metabolically active cells.
2. ReductionCellular dehydrogenases and reducing agents (e.g., NADH, NADPH) reduce the tetrazolium salt.Formation of a colored formazan product.
3. SolubilizationIf the formazan is insoluble, a solvent is added to dissolve the crystals.Creation of a homogenous colored solution for measurement.
4. QuantificationThe absorbance of the colored solution is measured using a spectrophotometer.Absorbance is proportional to the number of viable, metabolically active cells.

Differential Reduction by Cellular Enzymes and Coenzymes

The reduction of tetrazolium salts within a cell is not a singular event but rather the result of the activity of various cellular enzymes and coenzymes. Dehydrogenases, particularly those of the mitochondrial respiratory chain and the cytoplasm, play a crucial role. vwr.commedchemexpress.com Studies on related tetrazolium compounds like MTT have shown that both NADH and NADPH are significant electron donors for this process. vwr.commedchemexpress.com The specific contribution of different cellular compartments and enzyme systems to the reduction of this compound would likely depend on factors such as its membrane permeability and redox potential.

Methodological Considerations in Tetrazolium-Based Assays

The reliability and accuracy of assays employing this compound are contingent on several methodological factors.

Impact of Formazan Solubility Characteristics (Water-Soluble vs. Insoluble)

A critical consideration in tetrazolium-based assays is the solubility of the resulting formazan. capes.gov.br Formazans can be either water-soluble or water-insoluble. The formazan derived from this compound is generally water-insoluble, necessitating a solubilization step before spectrophotometric quantification. capes.gov.br This adds a step to the experimental protocol and can introduce variability if not performed consistently. In contrast, newer generations of tetrazolium salts have been developed to produce water-soluble formazans, simplifying the assay procedure.

Table 2: Comparison of Formazan Solubility Characteristics

Formazan TypePropertiesAssay StepsAdvantagesDisadvantages
Water-Insoluble (e.g., from MTT, TTC)Forms crystalline precipitates within or on the surface of cells.Requires a solubilization step with an organic solvent (e.g., DMSO, isopropanol).Well-established protocols.Additional procedural step can increase variability and is an endpoint assay.
Water-Soluble (e.g., from XTT, WST-1, MTS)The colored product is directly released into the culture medium.No solubilization step required. Absorbance can be read directly.Simpler and faster protocol. Allows for kinetic monitoring.May require an intermediate electron acceptor.

Influence of Electron Transfer Reagents on Assay Performance

In some tetrazolium-based assays, particularly those involving tetrazolium salts that are not readily reduced by cells, an intermediate electron transfer reagent can be employed to enhance the reaction. These reagents, such as phenazine (B1670421) methosulfate (PMS), act as a bridge, shuttling electrons from cellular reductants to the tetrazolium salt. While this can increase the sensitivity of the assay, it also adds another variable that must be carefully controlled, as the concentration of the electron transfer reagent can significantly impact the rate of formazan production.

Addressing Extracellular Formazan Formation and Assay Artifacts

A significant challenge in assays utilizing this compound, commonly known as MTT, is the formation of formazan crystals outside of the cell. mdpi.com This extracellular formazan can arise from several sources, including reduction by components in the cell culture medium itself or by enzymes located on the cell's plasma membrane, such as NADPH oxidase. core.ac.uk The appearance of these extracellular, often needle-shaped, crystals can interfere with accurate measurements of intracellular metabolic activity, leading to assay artifacts. mdpi.com

Several factors can contribute to these artifacts. For instance, the presence of reducing agents in the culture medium can lead to a non-enzymatic reduction of the tetrazolium salt. mdpi.com Additionally, the exocytosis of intracellularly formed formazan granules can contribute to the extracellular pool. nih.govnih.gov This process, where cells actively expel the formazan, can be influenced by experimental conditions and the cell type being studied. nih.gov It has been observed that phagocytic cells show different patterns of formazan exocytosis compared to non-phagocytic cells. nih.gov

Furthermore, nanoparticles and other tested compounds can directly interact with the tetrazolium salt or the resulting formazan, leading to inaccurate readings. nih.gov For example, some particles can adsorb or inactivate cellular enzymes released during cell death, which are measured in parallel toxicity assays, potentially masking true toxic effects. nih.gov Therefore, careful consideration and control for these potential artifacts are crucial for the reliable interpretation of data from assays involving this compound.

Optimization of Assay Protocols for Reproducibility and Sensitivity

To ensure the reproducibility and sensitivity of assays using this compound, meticulous optimization of the protocol is essential. nih.govnih.gov Key parameters that require careful consideration include cell seeding density, the concentration of the tetrazolium salt, and the incubation times for both the salt and the subsequent formazan solubilization step. mdpi.comnih.gov

Cell Seeding Density: The optimal number of cells per well is critical and varies depending on the cell line and the duration of the experiment. mdpi.comabcam.com A linear relationship between cell number and formazan production should be established to ensure that the assay is measuring within a dynamic range. atcc.org For instance, suggested seeding densities can range from 1,000 to 100,000 cells per well in a 96-well plate. abcam.com

Concentration of this compound: The concentration of the tetrazolium salt must be sufficient to ensure that it is not a limiting factor in the reaction, but excessive concentrations can be toxic to cells. mdpi.comabcam.com Researchers have found that increasing the MTT concentration up to a certain point (e.g., 0.4 mg/mL for PC-3 cells) leads to an increase in the measured optical density, after which it plateaus. nih.gov

Incubation Time: The incubation period with this compound needs to be long enough to allow for measurable formazan production but short enough to avoid artifacts from formazan exocytosis or cytotoxicity from the reagent itself. mdpi.comnih.gov Similarly, the time allowed for the solubilization of the formazan crystals is critical for accurate spectrophotometric reading. researchgate.net Incomplete solubilization is a common issue that can be addressed by using appropriate solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) buffered with a high pH solution and containing a detergent like SDS, and ensuring adequate mixing. abcam.comnih.gov

Interactive Data Table: Key Optimization Parameters for Assays Using this compound

ParameterRecommended Range/ConsiderationRationale
Cell Seeding Density 1,000 - 100,000 cells/well (96-well plate)Ensure a linear relationship between cell number and signal. abcam.comatcc.org
MTT Concentration 0.1 - 0.5 mg/mLOptimize for maximal signal without inducing cytotoxicity. nih.gov
MTT Incubation Time 2 - 4 hoursAllow for sufficient formazan formation while minimizing artifacts. atcc.org
Formazan Solubilization Use of buffered DMSO or DMF with SDSEnsure complete dissolution of formazan crystals for accurate reading. nih.gov

Applications in Microbial and Parasitological Research

Beyond its use in mammalian cell culture, this compound and other tetrazolium salts are valuable tools in the fields of microbiology and parasitology for assessing cell viability and growth.

Assessment of Microbial Growth and Inhibition

The reduction of tetrazolium salts to colored formazan by metabolically active microorganisms provides a quantitative measure of their growth. This principle is applied to assess the efficacy of antimicrobial agents. The amount of formazan produced is directly proportional to the number of viable microbes, allowing researchers to determine the extent of growth inhibition caused by a particular compound. nih.govtaylorandfrancis.com This colorimetric method offers a high-throughput alternative to traditional methods like plate counting.

Drug Susceptibility Testing Methodologies for Pathogens

Assays based on this compound are employed for rapid drug susceptibility testing of various pathogens. nih.gov For instance, a modified microdilution procedure using a tetrazolium indicator can determine the susceptibility of bacterial isolates to a panel of antimicrobial agents within a few hours. nih.gov This rapid turnaround time is a significant advantage over conventional methods that can take days.

In the context of tuberculosis research, a direct 2,3,5-triphenyl tetrazolium chloride assay has been evaluated for the rapid detection of isoniazid (B1672263) and rifampicin (B610482) resistance in Mycobacterium tuberculosis directly from sputum specimens. nih.gov This method showed high sensitivity and specificity compared to the standard Löwenstein-Jensen proportion method, offering a more economical and faster alternative for diagnosing drug-resistant tuberculosis. nih.gov

Advanced Research Applications as Metabolic Probes

The utility of this compound extends to more advanced applications as a probe for investigating fundamental cellular processes, particularly those related to the cell's redox state.

Elucidating Sites of Damage within Electron Transport Chains

The use of specific chemical probes is a fundamental aspect of elucidating the intricate workings of biological systems. In the context of cellular bioenergetics, researchers often employ redox-active compounds to pinpoint sites of function and dysfunction within the mitochondrial electron transport chain (ETC). While various tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), TTC (Triphenyltetrazolium chloride), and NTC (Neotetrazolium chloride), have been utilized to identify damage to different complexes of the ETC, specific research findings on the application of this compound for this purpose are not extensively documented in the available scientific literature.

The general principle behind using tetrazolium salts in this context lies in their ability to accept electrons from different points within the ETC. This reduction process results in the formation of a colored formazan product, the quantity of which can be measured spectrophotometrically. By providing specific substrates that donate electrons to particular complexes of the ETC and then observing the rate of formazan production, researchers can infer the functional integrity of different segments of the chain. For instance, substrates like malate (B86768) and glutamate (B1630785) introduce electrons at Complex I, while succinate (B1194679) donates electrons to Complex II.

A hypothetical application of this compound in this area would involve a similar methodological approach. Experiments would be designed to compare the rate of its reduction in control cells versus cells exposed to a potential mitochondrial toxin. By using various substrates and inhibitors of the ETC, it would be theoretically possible to localize the site of damage.

For example, if a toxin were to damage Complex I, the reduction of this compound would be inhibited when using substrates that feed electrons into Complex I. However, if the reduction is restored by the addition of a substrate for Complex II (like succinate), it would strongly suggest that the damage is localized to Complex I. Conversely, if the reduction remains inhibited regardless of the substrate used, it might indicate damage at a downstream point in the ETC, such as Complex III or IV.

To illustrate how such research findings would be presented, the following table provides a hypothetical data set demonstrating how this compound could be used to identify the site of ETC damage by a theoretical toxicant, "Compound X."

Hypothetical Research Findings: Elucidating ETC Damage with this compound

Experimental Condition Substrate ETC Complex Targeted Observed this compound Reduction (% of Control) Interpretation of Damage
Control Cells Malate/Glutamate Complex I 100% Normal Function
Control Cells Succinate Complex II 100% Normal Function
Cells + Compound X Malate/Glutamate Complex I 30% Inhibition of electron flow through Complex I
Cells + Compound X Succinate Complex II 95% Complex II and downstream complexes are functional

This table is a hypothetical representation and is not based on published data for this compound.

1,4,5 Trimethyltetrazolium Iodide in Energetic Materials Research

Exploration of High Energy Density Material Properties

The energetic properties of tetrazolium salts are fundamentally linked to their high nitrogen content and positive heats of formation. The 1,4,5-trimethyltetrazolium cation, in particular, has been a subject of theoretical calculations to determine its gas-phase enthalpy of formation. One study calculated this value to be 127.6 kcal/mol. This high positive enthalpy of formation indicates a significant amount of stored chemical energy.

When this cation is combined with various energetic anions, the resulting salts are considered potential energetic ionic liquids (EILs). Theoretical calculations of the gas-phase heats of formation for salts of the 1,4,5-trimethyltetrazolium cation with different anions have been reported, as shown in the table below.

AnionCalculated Gas Phase Heat of Formation (kcal/mol)
Nitrate128
Dinitramide173
Perchlorate136
Azide (B81097)248
Calculated thermodynamic parameters for energetic ionic liquids based on the 1,4,5-trimethyltetrazolium cation.

Role in Ionic Liquid Formulations for Energetic Applications

Ionic liquids are salts with melting points below 100 °C, and they have emerged as a promising class of materials for various applications, including as energetic materials. Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to traditional solid explosives and liquid propellants.

Salts based on the 1,4,5-trimethyltetrazolium cation have been considered in the formulation of energetic ionic liquids. For instance, 1,4,5-trimethyltetrazolium dinitramide has been identified as a component in gas generator fuels. This suggests that the 1,4,5-trimethyltetrazolium cation can be a building block for creating liquid energetic materials with specific performance characteristics.

The utility of 1,4,5-trimethyltetrazolium salts in ionic liquid formulations stems from the ability to pair the cation with a variety of energetic anions. This modularity allows for the fine-tuning of properties such as density, viscosity, thermal stability, and energetic output to meet the requirements of specific applications, from rocket propellants to gas-generating compositions for airbags.

Structure-Property Relationships in Energetic Tetrazolium Salts

The density of an energetic material is a critical parameter, as it directly influences its detonation velocity and pressure. Studies comparing a series of energetic salts with a constant anion have shown the effect of the cation structure on density. The order of decreasing density for several cations is as follows:

1,5-diamino-4-methyltetrazolium > 1,4-dimethyl-5-aminotetrazolium > 1,4,5-trimethyltetrazolium > 1,4-dimethyltriazolium > 1,3-dimethylimidazolium. oup.com

This trend indicates that while the 1,4,5-trimethyltetrazolium cation contributes to a reasonably high density, the presence of amino groups tends to increase density more effectively than methyl groups. This is likely due to the ability of amino groups to participate in hydrogen bonding, leading to more efficient crystal packing. The 1,4,5-trimethyltetrazolium cation, lacking the ability to form classical hydrogen bonds, relies on weaker van der Waals forces and electrostatic interactions for packing. nih.gov

The substitution pattern on the tetrazolium ring also influences the thermal stability and energetic performance. The presence of three methyl groups in 1,4,5-trimethyltetrazolium iodide affects its decomposition pathway and, consequently, its behavior as an energetic material.

Thermodynamic and Kinetic Considerations in Energetic Performance

The performance of an energetic material is governed by both thermodynamic and kinetic factors. Thermodynamics dictates the total energy released during decomposition, while kinetics determines the rate at which that energy is released.

The thermal decomposition of this compound has been studied, providing insight into its kinetic stability. When heated to 270 °C, this compound decomposes to form a mixture of 1,5-dimethyltetrazole (B1620458) (74%) and 2,5-dimethyltetrazole (21%). oup.com This specific decomposition pathway, involving the elimination and rearrangement of methyl groups, is a key kinetic characteristic of this compound.

The decomposition temperature itself is a critical parameter for the practical application of energetic materials, as it relates to their handling and storage safety. While a specific decomposition onset temperature for the iodide salt from thermogravimetric analysis (TGA) is not detailed in the available literature, related salts with different anions have decomposition temperatures ranging from 145 to 327 °C. This wide range underscores the significant influence of the anion on the thermal stability of tetrazolium-based energetic salts.

Future Research Directions and Emerging Applications

Development of Novel 1,4,5-Trimethyltetrazolium Iodide Derivatives

The synthesis of novel derivatives is a cornerstone of modern medicinal chemistry and materials science. For this compound, the development of new derivatives could unlock a wide range of functionalities. The core tetrazolium ring, with its three methyl groups, offers specific sites for chemical modification. Future research could focus on the strategic alteration of these methyl groups or the introduction of entirely new functional moieties to the tetrazolium core.

For instance, the incorporation of pharmacologically active groups could lead to the development of novel therapeutic agents. Research into other tetrazolium and related heterocyclic compounds has demonstrated the potential for creating derivatives with anticancer, antimicrobial, or anti-inflammatory properties. A systematic exploration of structure-activity relationships (SAR) by synthesizing a library of this compound derivatives would be a critical first step.

Furthermore, the introduction of fluorophores or other reporter groups could yield novel probes for biological imaging and sensing applications. The inherent positive charge of the tetrazolium ring can facilitate cellular uptake, a desirable property for intracellular probes.

Integration into Advanced Analytical and Imaging Techniques

Tetrazolium salts are well-established as indicators of metabolic activity in biological systems. Their reduction by cellular dehydrogenases to form colored formazan (B1609692) products is the basis of widely used cell viability assays. While specific data on this compound is not available, its potential in this area warrants investigation.

Future research should explore the electrochemical and photophysical properties of this compound and its potential formazan product. This could lead to its integration into advanced analytical techniques beyond simple colorimetric assays. For example, its redox properties might be harnessed for the development of novel electrochemical biosensors.

In the realm of imaging, the development of fluorescent derivatives, as mentioned previously, could enable high-resolution microscopy studies. The specific substitution pattern of this compound might influence its localization within cells, potentially allowing for the targeted imaging of specific organelles or cellular processes. Advanced imaging techniques such as fluorescence lifetime imaging microscopy (FLIM) or two-photon microscopy could be employed to study the intracellular fate and behavior of these novel probes.

Broader Contributions to Chemical and Biological Sciences

The exploration of this compound and its derivatives could contribute significantly to both chemical and biological sciences. In chemistry, the study of its synthesis, reactivity, and coordination chemistry could provide new insights into the fundamental properties of tetrazolium salts. The iodide counter-ion may also participate in unique chemical transformations, offering avenues for novel synthetic methodologies.

From a biological perspective, should this compound or its derivatives exhibit interesting biological activity, they could serve as valuable tool compounds for probing complex biological pathways. For example, if a derivative shows selective toxicity towards cancer cells, it could be used to identify new therapeutic targets or to elucidate mechanisms of cell death.

The systematic investigation of this understudied compound holds the promise of expanding the chemical toolbox available to researchers across various scientific disciplines, potentially leading to new discoveries and technological advancements.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeReference
CuI loading5–15 mol%
SolventDMF, CH₃CN
Temperature60–80°C
Reaction time12–24 hours

Advanced: How can regioselectivity challenges in the alkylation of tetrazolium precursors be resolved?

Answer:
Regioselectivity in alkylation is influenced by steric and electronic factors. Strategies include:

  • Directed metalation : Lithiation at the 5-position of triazoles (pre-tetrazolium precursors) using LDA (lithium diisopropylamide) enables targeted functionalization before iodide quench .
  • Protecting groups : Transient protection of reactive sites (e.g., N-H groups) directs methylation to the 1,4-positions .
  • Computational modeling : DFT calculations predict charge distribution in intermediates to guide substituent placement .

Basic: What spectroscopic techniques are critical for characterizing the iodide counterion in tetrazolium salts?

Answer:

  • ¹H/¹³C NMR : Identify methyl group environments (δ 3.0–4.0 ppm for N-methyl) and tetrazolium ring protons .
  • FT-IR : Confirm C-N stretching (1650–1700 cm⁻¹) and absence of N-H bonds (ruling out impurities) .
  • Mass spectrometry (ESI-MS) : Detect molecular ion peaks for [M-I]⁺ and verify iodide dissociation .
  • Iodide titration : Use starch-iodide assays (titration with Na₂S₂O₃) to quantify free iodide .

Advanced: What mechanistic insights explain pH-dependent stability of this compound?

Answer:

  • Acidic conditions : Protonation of the tetrazolium ring enhances iodide dissociation, increasing reactivity but reducing stability.
  • Neutral/basic conditions : Deprotonation stabilizes the ring but may promote hydrolysis. Kinetic studies (UV-Vis monitoring at 254 nm) reveal degradation pathways .
  • Counterion effects : Larger anions (e.g., PF₆⁻) reduce iodide mobility, improving stability .

Basic: How can HPLC methods be optimized to purify this compound to >95% purity?

Answer:

  • Column selection : C18 reversed-phase columns (5 µm, 250 mm) separate methylated isomers.
  • Mobile phase : Gradient elution with 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min) .
  • Detection : UV at 220 nm (tetrazolium π→π* transitions) and conductivity for iodide .

Advanced: How do computational models predict electronic effects of methyl substituents on tetrazolium stability?

Answer:

  • DFT calculations : Analyze HOMO-LUMO gaps to assess electron-withdrawing/donating effects. Methyl groups at 1,4-positions increase ring electron density, enhancing iodide retention .
  • MD simulations : Model solvation effects in polar solvents to predict aggregation or dissociation .

Q. Table 2: Calculated HOMO-LUMO Gaps

Substituent PositionHOMO-LUMO Gap (eV)Stability Trend
1,4,5-Trimethyl4.2High
1-Methyl3.8Moderate

Basic: What considerations are critical in kinetic studies of iodide release from tetrazolium salts?

Answer:

  • Quenching methods : Use AgNO₃ to precipitate free iodide, followed by centrifugation and UV-Vis quantification .
  • Temperature control : Isothermal (25°C) conditions minimize side reactions.
  • Rate law determination : Monitor [I⁻] over time via iodometric titration and fit to first-order kinetics .

Advanced: How can contradictions in reported reaction yields for trimethyltetrazolium iodide be resolved?

Answer:

  • Byproduct analysis : Use LC-MS to identify competing pathways (e.g., over-methylation or ring-opening).
  • Replicate conditions : Standardize solvent drying (molecular sieves) and catalyst activation (CuI pre-stirred in solvent) .
  • Statistical DOE : Apply factorial design to isolate variables (e.g., temperature vs. catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.